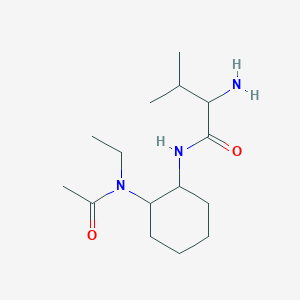![molecular formula C15H13BrN2 B14784615 2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)dipyrromethane is an organic compound that belongs to the class of dipyrromethanes. It is characterized by the presence of a bromophenyl group attached to a dipyrromethane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde. One common method includes the following steps :
Reactants: 4-bromobenzaldehyde (2 g, 10.80 mmol) and freshly distilled pyrrole (50 ml, 723 mmol).
Catalyst: Indium(III) chloride (InCl3) (0.24 g, 1.08 mmol).
Reaction Conditions: The reactants are mixed under an inert atmosphere and stirred for 2 hours at room temperature.
Workup: The reaction mixture is then treated with powdered sodium hydroxide (0.4 g, 10 mmol) to neutralize the acid, followed by extraction with dichloromethane (DCM). The organic phase is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.
Purification: The crude product is purified by silica-gel chromatography using a mixture of dichloromethane and hexane (1:2) as the eluent.
Industrial Production Methods
While specific industrial production methods for 5-(4-Bromophenyl)dipyrromethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)dipyrromethane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The dipyrromethane core can be oxidized to form dipyrromethene or other related compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as chloranil or ferric chloride can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
Substitution: Formation of substituted dipyrromethanes.
Oxidation: Formation of dipyrromethenes or corroles.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)dipyrromethane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)dipyrromethane involves its ability to participate in various chemical reactions due to the presence of the bromophenyl group and the dipyrromethane core. The bromophenyl group can undergo substitution reactions, while the dipyrromethane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a variety of derivatives with different properties and applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-dipyrromethane: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(4-Chlorophenyl)dipyrromethane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(4-Methylphenyl)dipyrromethane: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propiedades
Fórmula molecular |
C15H13BrN2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,13,15,18H |
Clave InChI |
OAYOKFIPZCMSQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(N=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


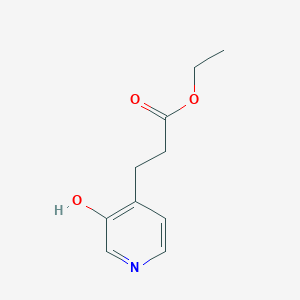
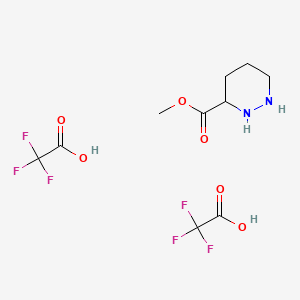
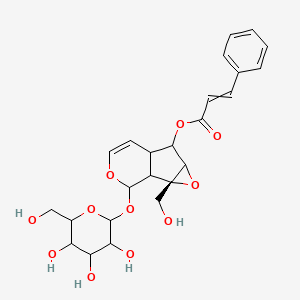
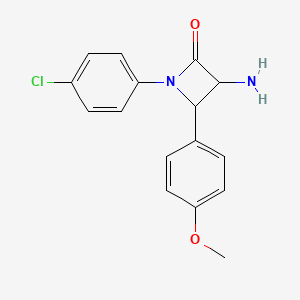
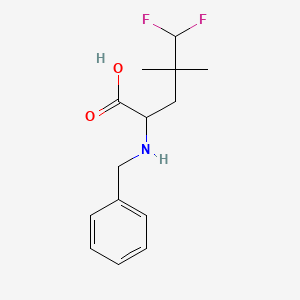


![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)

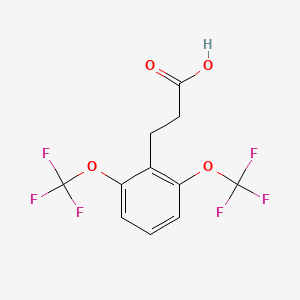
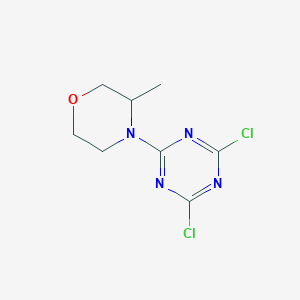
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
